4-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol
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Overview
Description
4-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol is a complex organic compound that features a unique combination of functional groups. This compound is part of the broader class of triazolo-thiadiazine derivatives, which are known for their diverse biological activities. The presence of the 3,4,5-trimethoxyphenyl group adds to its pharmacological potential, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol typically involves multiple steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzoic acid.
Formation of Intermediate: This is converted into 4-amino-5-(3,4,5-trimethoxybenzyl)-3-mercapto-1,2,4-triazole through a series of reactions.
Cyclization: The intermediate undergoes cyclization with substituted aromatic acids to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.
Reduction: Reduction reactions can target the triazolo-thiadiazine ring.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed under various conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: The compound’s unique structure makes it useful in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves multiple pathways:
Molecular Targets: It targets proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Pathways Involved: By inhibiting these proteins, the compound disrupts critical cellular processes, leading to cell death in cancer cells. It also exhibits antimicrobial activity by targeting bacterial enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4,5-trimethoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives
- 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives
Uniqueness
The uniqueness of 4-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol lies in its dual functional groups, which provide a broad spectrum of biological activities. Its ability to inhibit multiple molecular targets simultaneously makes it a promising candidate for drug development.
Properties
CAS No. |
4876-06-6 |
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Molecular Formula |
C19H18N4O5S |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
4-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol |
InChI |
InChI=1S/C19H18N4O5S/c1-26-15-7-11(8-16(27-2)17(15)28-3)18-20-21-19-23(18)22-12(9-29-19)10-4-5-13(24)14(25)6-10/h4-8,24-25H,9H2,1-3H3 |
InChI Key |
RTBGWUFZRLDWDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(CS3)C4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
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